molecular formula C19H15NO3 B2401937 7-hydroxy-6-(1H-indol-2-yl)-4,8-dimethyl-2H-chromen-2-one CAS No. 1797924-91-4

7-hydroxy-6-(1H-indol-2-yl)-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B2401937
CAS No.: 1797924-91-4
M. Wt: 305.333
InChI Key: YJKYTZMTQLDWCK-UHFFFAOYSA-N
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Description

7-Hydroxy-6-(1H-indol-2-yl)-4,8-dimethyl-2H-chromen-2-one is a coumarin derivative characterized by a chromen-2-one core substituted with hydroxyl, indolyl, and methyl groups at positions 7, 6, 4, and 8, respectively. Its synthesis involves the condensation of 2-methylbenzene-1,3-diol with methyl 3-oxobutanoate using ZrCl₄ as a catalyst, followed by iodination and subsequent Suzuki-Miyaura cross-coupling with arylboronic acids to introduce the indole moiety .

Properties

IUPAC Name

7-hydroxy-6-(1H-indol-2-yl)-4,8-dimethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c1-10-7-17(21)23-19-11(2)18(22)14(9-13(10)19)16-8-12-5-3-4-6-15(12)20-16/h3-9,20,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKYTZMTQLDWCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C(C(=C(C=C12)C3=CC4=CC=CC=C4N3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation

The Pechmann condensation remains the most widely used method for coumarin synthesis. For 4,8-dimethyl-7-hydroxycoumarin, the reaction involves:

Reactants :

  • 2,6-Dimethylresorcinol (1.0 equiv)
  • Ethyl acetoacetate (1.2 equiv)

Conditions :

  • Catalyzed by concentrated H₂SO₄ (10% v/v) at 0–5°C for 4 hours.
  • Quenched with ice-water, followed by neutralization with NaHCO₃.

Yield : 68–72%.

Mechanism :
Acid-catalyzed cyclodehydration forms the coumarin ring. The methyl groups at positions 4 and 8 arise from the β-keto ester and resorcinol substituents, respectively.

Alternative Methods

  • Microwave-Assisted Synthesis : Reduces reaction time to 15 minutes with comparable yields (70%).
  • Ultrasound Promotion : Enhances regioselectivity by minimizing side reactions.

Protection and Deprotection Strategies

Protection of the 7-Hydroxy Group

Benzylation :

  • Reagents : Benzyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv), DMF, 60°C, 3 hours.
  • Deprotection : Hydrogenolysis (H₂, Pd/C, EtOH, 6 hours).

Ethoxycarbonylmethyl Protection :

  • Reagents : Ethyl chloroacetate (1.5 equiv), KI (0.1 equiv), acetone-H₂O, reflux.

Characterization and Analytical Data

Spectral Confirmation

Final Product (7-Hydroxy-6-(1H-indol-2-yl)-4,8-dimethyl-2H-chromen-2-one) :

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 11.21 (s, 1H, indole NH), 10.29 (s, 1H, OH), 7.52 (d, J = 8.0 Hz, 1H, H-4 indole), 7.32 (d, J = 8.0 Hz, 1H, H-7 indole), 6.98 (s, 1H, H-5 coumarin), 6.28 (s, 1H, H-3 coumarin), 2.43 (s, 3H, CH₃), 2.40 (s, 3H, CH₃).
  • IR (KBr) : 3420 cm⁻¹ (OH), 1715 cm⁻¹ (C=O), 1610 cm⁻¹ (C=C).

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O 70:30, 1.0 mL/min).

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Time (h) Advantages
Classical Pechmann Acid-catalyzed cyclization 68 4 Low cost, scalable
Microwave Pechmann Microwave irradiation 70 0.25 Rapid, energy-efficient
Suzuki Coupling Pd-catalyzed coupling 62–74 12–0.5 Regioselective, versatile

Industrial and Pharmacological Relevance

The compound exhibits notable anticancer activity, particularly against NSCLC cell lines (GI₅₀ = 0.95 μM). Scalable synthesis methods are critical for preclinical development, with patent-protected routes emphasizing:

  • Cost Efficiency : Use of inexpensive catalysts (e.g., Pd/C).
  • Green Chemistry : Solvent-free conditions under microwave irradiation.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-6-(1H-indol-2-yl)-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups that enhance biological activity.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antioxidant Properties
Coumarin derivatives, including 7-hydroxy-6-(1H-indol-2-yl)-4,8-dimethyl-2H-chromen-2-one, have been studied for their antioxidant capabilities. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

1.2 Anticancer Activity
Several studies have demonstrated the anticancer properties of coumarins. For instance, a study highlighted that derivatives of 7-hydroxycoumarin exhibit significant cytotoxic effects against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The structural modifications in the coumarin scaffold enhance its activity against specific cancer types.

1.3 Neuroprotective Effects
The compound has shown promise in neuroprotection. It has been evaluated for its ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases such as Parkinson's and Alzheimer's. Inhibitors of MAO can help increase levels of neurotransmitters like serotonin and dopamine, improving mood and cognitive function .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of coumarin derivatives is crucial for optimizing their pharmacological properties. Recent studies have focused on how different substituents on the coumarin core affect biological activity:

Substituent PositionEffect on Activity
4-positionEnhances MAO inhibition
7-positionCritical for antioxidant activity
8-positionModulates cytotoxicity against cancer cells

These insights are vital for designing more effective therapeutic agents based on the coumarin scaffold .

Case Studies

3.1 Inhibition of Monoamine Oxidase
A study conducted on various coumarin derivatives showed that specific modifications led to increased inhibitory activity against MAO-A and MAO-B, with IC50 values significantly lower than those of standard inhibitors like pargyline . This suggests a potential therapeutic application for treating depression and anxiety disorders.

3.2 Anticancer Mechanisms
Research involving 7-hydroxycoumarin derivatives revealed that they induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism was particularly noted in breast and lung cancer cell lines, indicating a pathway for developing new anticancer drugs .

Mechanism of Action

The mechanism of action of 7-hydroxy-6-(1H-indol-2-yl)-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological activity of coumarins is highly dependent on substituent type and position. Below is a comparative analysis of key analogues:

Compound Name Substituents Key Biological Activity References
7-Hydroxy-6-(1H-indol-2-yl)-4,8-dimethyl-2H-chromen-2-one 7-OH, 6-indolyl, 4-CH₃, 8-CH₃ Antioxidant, potential anticancer
7-Hydroxy-4,8-dimethyl-2H-chromen-2-one (Compound 5) 7-OH, 4-CH₃, 8-CH₃ Antiadipogenesis (IC₅₀: 26.46 µM)
7,8-Dihydroxy-4-methyl-2H-chromen-2-one (Compound 7) 7-OH, 8-OH, 4-CH₃ Antiadipogenesis (most potent in class)
7-Hydroxy-6-methyl-2H-chromen-2-one 7-OH, 6-CH₃ Limited data; structural simplicity reduces activity
6-(3-Dimethylamino-acryloyl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one 7-OH, 6-(dimethylamino acryloyl), 4-CH₃, 8-CH₃ Unknown; electronic effects may alter binding
6-(4-Dimethylaminobenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one 7-OH, 6-(dimethylaminobenzylamino), 4-CH₃ Enhanced solubility and hydrogen bonding potential

Activity and Mechanism Insights

  • Antiobesity Potential: The target compound’s indolyl group may enhance interactions with hydrophobic pockets in adipogenesis-related proteins compared to Compound 5, which lacks this substituent. Both share the 7-OH and 4,8-dimethyl groups, but the indole’s π-π stacking could improve efficacy .
  • Antioxidant Activity : Analogues with dihydroxyl groups (e.g., 6,7-dihydroxycoumarins) show superior antioxidant activity due to increased radical scavenging capacity. The target compound’s single 7-OH may limit this effect unless the indole contributes synergistically .
  • Synthetic Flexibility : Derivatives like 4-methyl-6,7-diarylcoumarins (from bis-triflate intermediates) demonstrate how aryl groups at positions 6 and 7 can be tailored for specific targets, a strategy applicable to optimizing the indole-bearing compound .

Electronic and Steric Considerations

  • Compared to the dimethylamino acryloyl group in ’s compound, the indole may offer better stability and reduced polarity, enhancing membrane permeability .

Biological Activity

7-Hydroxy-6-(1H-indol-2-yl)-4,8-dimethyl-2H-chromen-2-one is a complex organic compound characterized by its unique structural features, which include both indole and chromenone moieties. This compound has garnered attention due to its potential biological activities, making it a subject of various scientific studies aimed at understanding its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C19H15NO3C_{19}H_{15}NO_3, with a molecular weight of 305.33 g/mol. Its structural characteristics allow for interactions with various biological targets, influencing multiple cellular processes.

PropertyValue
Molecular FormulaC19H15NO3
Molecular Weight305.33 g/mol
IUPAC Name7-hydroxy-6-(1H-indol-2-yl)-4,8-dimethylchromen-2-one
InChI KeyYJKYTZMTQLDWCK-UHFFFAOYSA-N

Biological Activities

Research has indicated that this compound exhibits several biological activities:

1. Antioxidant Activity
The compound has shown significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. Studies suggest that it can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

2. Anticancer Properties
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. Mechanistic investigations indicate that it induces apoptosis through the activation of caspases and modulation of cell cycle regulators.

3. Anti-inflammatory Effects
The compound has been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This makes it a potential candidate for treating inflammatory diseases.

4. Enzyme Inhibition
Recent studies have highlighted its role as an inhibitor of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). The IC50 values for AChE inhibition have been reported in the low micromolar range, indicating potent activity.

The biological effects of this compound are mediated through its interaction with specific molecular targets:

1. Interaction with Enzymes
The compound binds to the active sites of AChE and MAO, inhibiting their activities. This interaction is critical for its neuroprotective effects in models of Alzheimer's disease.

2. Modulation of Signaling Pathways
It has been shown to influence pathways related to apoptosis and inflammation, such as the NF-kB pathway, thereby exerting its therapeutic effects on various conditions.

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study on Anticancer Activity
A recent study evaluated the effect of this compound on breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

Antioxidant Activity Assessment
In another investigation using DPPH radical scavenging assays, this compound exhibited an IC50 value of 25 µM, demonstrating significant antioxidant capacity compared to standard antioxidants like ascorbic acid.

Case Studies

Case Study 1: Neuroprotective Effects
In a study involving animal models of neurodegeneration, administration of this compound resulted in improved cognitive functions and reduced levels of neuroinflammation markers. The results suggest that it could be developed as a therapeutic agent for neurodegenerative disorders.

Case Study 2: Anti-inflammatory Potential
A clinical trial assessing the anti-inflammatory effects showed significant reductions in inflammatory markers among patients treated with formulations containing this compound compared to placebo controls.

Q & A

Q. Basic

  • HPLC-MS : Quantifies purity and detects byproducts from synthetic steps .
  • UV-Vis spectroscopy : Monitors electronic transitions influenced by substituents (e.g., indole’s π-system) .
  • X-ray diffraction : Resolves steric effects of methyl and indole groups on chromen-2-one planarity .

Q. Advanced

  • SAR studies : Pair in vitro assays (e.g., antioxidant activity via DPPH radical scavenging) with substituent variation (e.g., dihydroxyl groups at 6,7-positions enhance activity) .
  • Molecular docking : Use AutoDock Vina to predict binding modes with targets (e.g., HIV-1 protease), correlating substituent hydrophobicity with affinity .

What methodologies address low yields in Suzuki-Miyaura cross-coupling for indole-functionalized chromen-2-ones?

Q. Advanced

  • Pre-activation of boronic acids : Employ aryl triflates instead of iodides for enhanced electrophilicity .
  • Solvent optimization : Replace 1,4-dioxane with DMF or THF to improve indole solubility.
  • Microwave irradiation : Reduces reaction time from 24h to 1–2h, minimizing decomposition .

How do computational methods enhance the understanding of electronic properties in this compound?

Q. Advanced

  • DFT calculations : B3LYP/6-31G(d) models predict HOMO-LUMO gaps, highlighting electron-rich indole’s role in charge transfer (e.g., ∆E ≈ 3.5 eV) .
  • MD simulations : Analyze solvation effects on conformation (e.g., aqueous vs. DMSO environments) .

What strategies mitigate degradation during storage or biological assays?

Q. Basic

  • Storage : 2–8°C under inert atmosphere to prevent oxidation of phenolic -OH groups .
  • Stabilization : Co-administration with antioxidants (e.g., ascorbic acid) in cell culture media .

Q. Advanced

  • Prodrug design : Acetylation of the 7-hydroxy group improves stability in physiological pH .

How are crystallographic data validated for novel derivatives of this compound?

Q. Advanced

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning .
  • Rigorous validation : Check against IUCr standards (R-factor < 5%, CCDC deposition) .

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